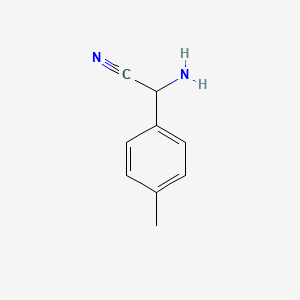2-Amino-2-(4-methylphenyl)acetonitrile
CAS No.: 56464-69-8
Cat. No.: VC4601821
Molecular Formula: C9H10N2
Molecular Weight: 146.193
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 56464-69-8 |
|---|---|
| Molecular Formula | C9H10N2 |
| Molecular Weight | 146.193 |
| IUPAC Name | 2-amino-2-(4-methylphenyl)acetonitrile |
| Standard InChI | InChI=1S/C9H10N2/c1-7-2-4-8(5-3-7)9(11)6-10/h2-5,9H,11H2,1H3 |
| Standard InChI Key | JBPGQESINKVYLD-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C(C#N)N |
Introduction
Chemical Structure and Properties
Molecular Characteristics
The compound’s IUPAC name is 2-(2-amino-4-methylphenyl)acetonitrile, with a molecular weight of 146.19 g/mol. Its structure consists of:
-
A benzene ring substituted with a methyl group at the para position.
-
An amino group (-NH) at the ortho position relative to the methyl group.
-
An acetonitrile group (-CHCN) attached to the benzene ring.
The presence of both electron-donating (amino) and electron-withdrawing (nitrile) groups creates a polarized electronic environment, influencing its reactivity .
Key Physicochemical Properties:
| Property | Value | Source |
|---|---|---|
| Melting Point | 190–192°C | |
| Density | 1.1 ± 0.1 g/cm³ | |
| Boiling Point | 312.0 ± 0.0°C (at 760 mmHg) | |
| Solubility | Moderate in polar solvents |
Synthesis and Production
Laboratory-Scale Synthesis
The compound is synthesized via a multi-step route involving:
-
Condensation: 4-Methylbenzaldehyde reacts with benzhydrylamine and trimethylsilyl cyanide to form a protected aminonitrile intermediate .
-
Acid Hydrolysis: The intermediate is treated with hydrochloric acid (HCl) and trifluoroacetic acid (TFA) to yield (4-methylphenyl)glycine .
-
Nitrile Formation: Subsequent reaction with thionyl chloride (SOCl) in methanol produces the final acetonitrile derivative .
Reaction Scheme:
Industrial Production
Industrial methods optimize yield and purity using continuous flow reactors and catalytic systems. For example, hydrazine hydrate reductions under controlled pH (6–7) and temperature (60–80°C) enhance efficiency .
Biological Activities
Antimicrobial Properties
Derivatives exhibit broad-spectrum activity against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, with MIC values ranging from 0.0048 to 0.039 mg/mL. The nitrile group’s hydrolysis to reactive intermediates disrupts bacterial cell wall synthesis.
Neuroprotective Effects
The amino group facilitates competitive inhibition of L-phenylalanine transporters, modulating neurotransmitter synthesis (e.g., dopamine, serotonin) and offering potential in neurodegenerative disease research .
Mechanism of Action
Enzymatic Interactions
-
Nitrile Hydratase Activation: The nitrile group hydrolyzes to form amide intermediates, which inhibit bacterial metalloenzymes (e.g., penicillin-binding proteins).
-
Amino Group Reactivity: Acts as a nucleophile in Schiff base formation, disrupting redox homeostasis in cancer cells.
Cellular Pathways
-
MAPK/ERK Signaling: Modulates stress-responsive pathways, reducing oxidative damage in neuronal cells.
-
p53 Activation: Induces apoptosis in cancer cells via p53-dependent DNA repair mechanisms.
Applications in Scientific Research
Organic Synthesis
-
Chiral Building Block: Used in asymmetric synthesis of β-amino alcohols and heterocycles (e.g., thiadiazoles) .
-
Polymer Chemistry: Serves as a monomer for conductive polymers due to its electron-deficient nitrile group.
Pharmaceutical Development
-
Drug Intermediates: Key precursor for glutaminase inhibitors (e.g., CB-839 analogs) targeting cancer metabolism .
-
Antidepressant Research: Structural analogs show affinity for serotonin receptors (5-HT) .
Comparison with Related Compounds
| Compound | Structure | Key Differences | Biological Activity |
|---|---|---|---|
| Phenylglycine | Lacks methyl and nitrile groups | Limited antimicrobial activity | |
| 4-Methylbenzyl Cyanide | No amino group | Industrial solvent, low bioactivity | |
| 2-Amino-4-chlorophenylacetonitrile | Chlorine substituent | Enhanced anticancer potency |
Future Research Directions
-
Structure-Activity Relationships (SAR): Optimize substituents to enhance blood-brain barrier penetration for neurological applications .
-
Catalytic Asymmetric Synthesis: Develop enantioselective routes using engineered nitrilases (e.g., Rhodococcus rhodochrous variants) .
-
Nanoparticle Delivery Systems: Encapsulate the compound in lipid-based carriers to improve bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume